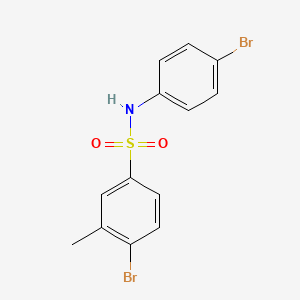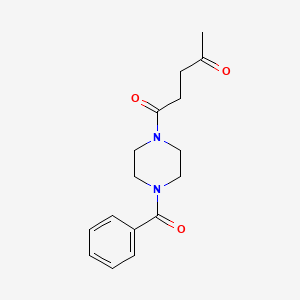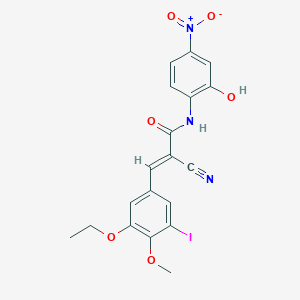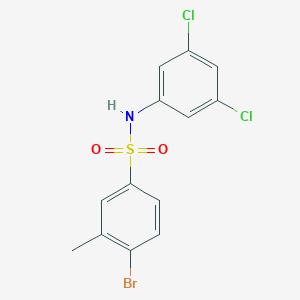
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BBS and belongs to the family of sulfonamides.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been suggested that it may act as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide exhibits cytotoxic effects against various cancer cell lines. It has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide in lab experiments is its potential as an anticancer agent. Additionally, it has been found to exhibit selectivity towards certain cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent. Finally, the development of more soluble derivatives of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide could lead to the development of more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide is a multistep process that involves the reaction of 4-bromoaniline and 3-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a second equivalent of 4-bromoaniline to yield the final product. The overall yield of the synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-bromophenyl)-3-methylbenzene-1-sulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity against various cancer cell lines. Additionally, it has been studied for its potential use as an inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes.
Propiedades
IUPAC Name |
4-bromo-N-(4-bromophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-11-4-2-10(14)3-5-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWPOUHFJYCNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
![N-{[1-(piperidin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B7567421.png)

![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)


![4-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B7567458.png)

![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)